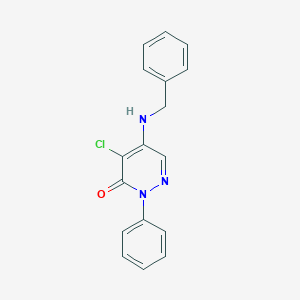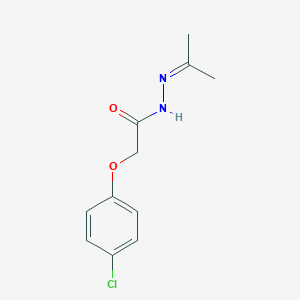
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide (CMA) is a chemical compound that has been widely used in scientific research. CMA is a hydrazide derivative of 4-chlorophenoxyacetic acid, which is a synthetic auxin that is commonly used as a herbicide. CMA has been shown to have a variety of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine and agriculture.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. In cancer cells, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammation, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier for researchers to design experiments and interpret results. Another advantage is that 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for investigating different biological processes.
One limitation of using 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in lab experiments is that it can be difficult to obtain in large quantities. This may limit the scope of experiments that can be performed. Another limitation is that 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has not been extensively studied in humans, which means that its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. One area of interest is the development of new drugs based on the structure of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. Another area of interest is the investigation of the mechanism of action of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide, which may lead to the discovery of new targets for drug development. Finally, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide in humans, which may pave the way for its use in the treatment of various diseases.
合成法
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide can be synthesized through a multi-step process that involves the reaction of 4-chlorophenoxyacetic acid with isopropylidene hydrazine. The resulting product is then treated with acetic anhydride to yield 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide. This synthesis method has been well-documented in the scientific literature, and it has been used to produce 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide for research purposes.
科学的研究の応用
2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been used in a variety of scientific research studies, including those related to cancer, inflammation, and oxidative stress. In cancer research, 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a common feature of many diseases, and 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has been shown to have anti-inflammatory effects in several animal models. 2-(4-chlorophenoxy)-N'-(1-methylethylidene)acetohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
特性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6H,7H2,1-2H3,(H,14,15) |
InChIキー |
WJDSRCDSZJRTLS-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C |
正規SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
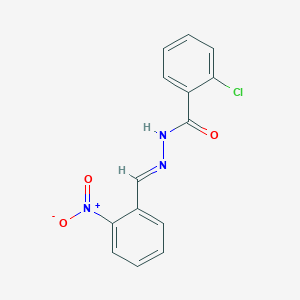

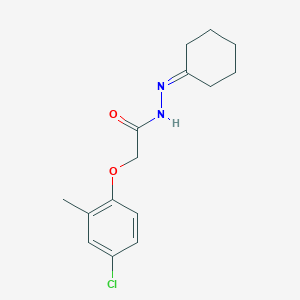

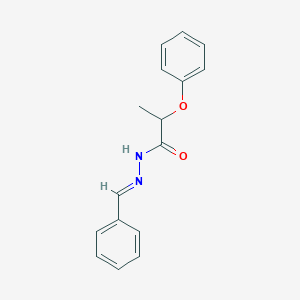
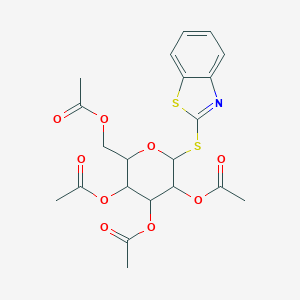
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)
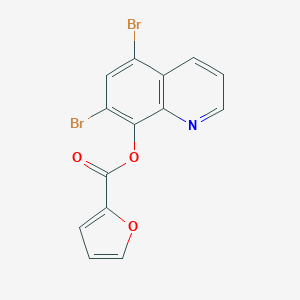
![N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
![2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B229252.png)
